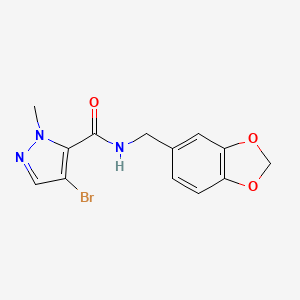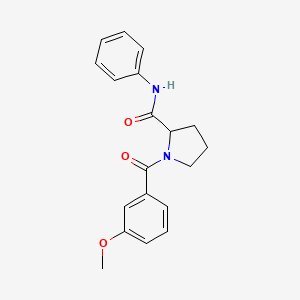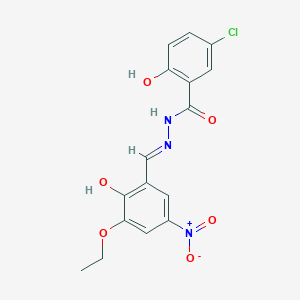![molecular formula C17H18BrN3O B6074642 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIMP and has a molecular formula of C20H20BrN3O. In
作用機序
The mechanism of action of BPIMP is not fully understood. However, studies have suggested that BPIMP exerts its biological effects by binding to DNA and inhibiting DNA synthesis. BPIMP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of topoisomerase II activity leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
BPIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPIMP inhibits the activity of various enzymes, including topoisomerase II and DNA polymerase. BPIMP has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, BPIMP has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
BPIMP has several advantages for use in lab experiments. Firstly, BPIMP is relatively easy to synthesize and can be obtained in high yields with high purity. Secondly, BPIMP has been extensively studied and its biological effects are well-established. However, there are also some limitations to using BPIMP in lab experiments. Firstly, BPIMP is a relatively new compound and its long-term effects are not fully understood. Secondly, BPIMP has been shown to have cytotoxic effects on both cancer and healthy cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BPIMP. Firstly, further studies are needed to fully understand the mechanism of action of BPIMP. Secondly, the potential applications of BPIMP in the field of medicinal chemistry should be further explored, particularly in the development of new anticancer and antifungal agents. Thirdly, the cytotoxic effects of BPIMP on healthy cells should be further investigated, with the aim of minimizing any potential side effects. Finally, the development of new synthesis methods for BPIMP should be explored, with the aim of improving yield and reducing costs.
In conclusion, 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has shown significant potential in various fields, particularly in medicinal chemistry. Further studies are needed to fully understand the mechanism of action of BPIMP and its potential applications. The development of new synthesis methods for BPIMP should also be explored, with the aim of improving yield and reducing costs.
合成法
The synthesis method of 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-phenylpiperazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with formaldehyde and hydrochloric acid to obtain the final product, BPIMP. This synthesis method has been optimized to produce high yields of BPIMP with high purity.
科学的研究の応用
BPIMP has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPIMP has been shown to have anticancer properties. Studies have shown that BPIMP inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPIMP has also been investigated for its potential use as an antifungal agent. In addition, BPIMP has been shown to have antibacterial properties against various strains of bacteria.
特性
IUPAC Name |
4-bromo-2-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-15-6-7-17(22)14(12-15)13-19-21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,12-13,22H,8-11H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVIUVQRHBTMOK-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)

![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)